3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene]
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Overview
Description
3’,4’-Dihydro-2’H-spiro[azetidine-3,1’-naphthalene] is a spirocyclic compound characterized by a unique structure where an azetidine ring is fused to a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-dihydro-2’H-spiro[azetidine-3,1’-naphthalene] typically involves the formation of the azetidine ring through intramolecular alkylation. One efficient method includes the use of a precursor containing both the azetidine and naphthalene components, which undergoes cyclization under basic conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3’,4’-Dihydro-2’H-spiro[azetidine-3,1’-naphthalene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the azetidine ring or the naphthalene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
3’,4’-Dihydro-2’H-spiro[azetidine-3,1’-naphthalene] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties due to its spirocyclic structure.
Mechanism of Action
The mechanism by which 3’,4’-dihydro-2’H-spiro[azetidine-3,1’-naphthalene] exerts its effects involves interactions with specific molecular targets. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
- Spiro[azetidine-2,3’-quinolin]-2’-one
- Spiro[benzo[5,6]chromeno[2,3-c]pyrazole-11,3’-indol]-2’(1’H)-ones
- Spiro[pyrazolo-[3,4-b]benzo[H]quinolin-7,3’-indol]-2’(1’H)-ones
Uniqueness: 3’,4’-Dihydro-2’H-spiro[azetidine-3,1’-naphthalene] is unique due to its specific spirocyclic structure, which imparts rigidity and potential biological activity. Compared to other spirocyclic compounds, it offers distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
spiro[2,3-dihydro-1H-naphthalene-4,3'-azetidine] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-6-11-10(4-1)5-3-7-12(11)8-13-9-12/h1-2,4,6,13H,3,5,7-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAGUUAVKYHINQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)CNC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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